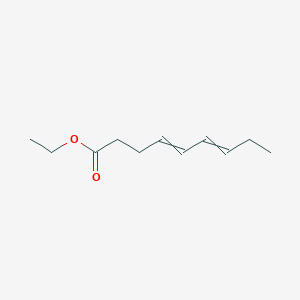
Ethyl (4Z,6E)-Nona-4,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4Z,6E)-Nona-4,6-dienoate is an organic compound with the molecular formula C10H16O2. It is a type of ester, specifically a conjugated dienoic ester, which means it contains two double bonds separated by a single bond. This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (4Z,6E)-Nona-4,6-dienoate can be synthesized through several methods. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates . This method provides high stereoselectivity and yields the desired product with high purity.
Another method involves the use of Wittig olefination, which is a reaction between a phosphonium ylide and an aldehyde or ketone to form an alkene . This method is widely used for the synthesis of alkenes, including conjugated dienes like this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed cross-coupling reactions is preferred due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4Z,6E)-Nona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or other esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various derivatives, such as amides or different esters.
Aplicaciones Científicas De Investigación
Ethyl (4Z,6E)-Nona-4,6-dienoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (4Z,6E)-Nona-4,6-dienoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the specific context and application.
Comparación Con Compuestos Similares
Ethyl (4Z,6E)-Nona-4,6-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4Z)-Hexa-2,4-dienoate: Another conjugated dienoic ester with different double bond positions.
Ethyl (2Z,4Z)-Hexa-2,4-dienoate: A similar compound with different stereochemistry.
Ethyl (4Z,6E,11E)-Hexadeca-4,6,11-trienoate: A trienoic ester with additional double bonds.
These compounds share similar chemical properties but differ in their specific structures and applications. This compound is unique due to its specific double bond positions and stereochemistry, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl nona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
BEWOZTURZSORHA-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)


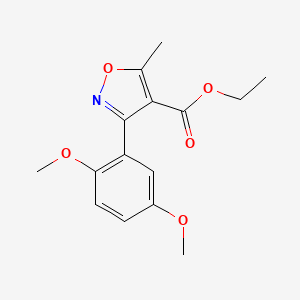
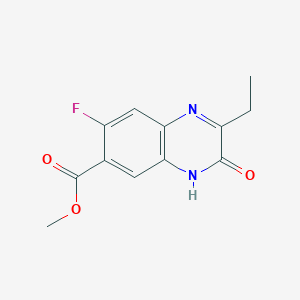

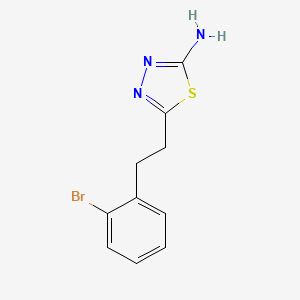
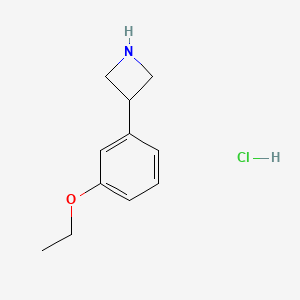
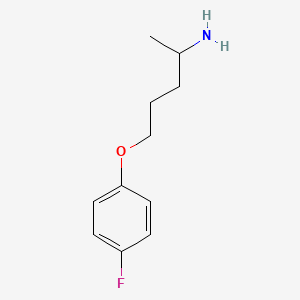
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

